molecular formula C10H8ClNO B2741901 5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 1594837-47-4

5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2741901
CAS No.: 1594837-47-4
M. Wt: 193.63
InChI Key: IVNUFFAUWSVUPD-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in medicinal chemistry and is prevalent in numerous natural products with diverse biological activities . Derivatives of this core scaffold have been extensively explored in scientific research for their potential in various applications, including as antitumor, antimicrobial, and antifungal agents . Some synthetic derivatives have shown promising activity as antioomycete agents for plant disease management, demonstrating higher in vitro potency than some commercial agents . Furthermore, related dihydroisoquinoline compounds have been identified as high-affinity ligands for central nervous system targets, such as the 5-HT7 receptor, indicating potential for neuroscience research . Patent literature also indicates that substituted dihydroisoquinolinone compounds are investigated as inhibitors for abnormal cell growth treatment . Researchers value this scaffold for its synthetic accessibility, which allows for the generation of diverse chemical libraries for bioactivity screening .

Properties

IUPAC Name

5-chloro-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNUFFAUWSVUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methyl-2-nitrobenzoic acid with thionyl chloride, followed by cyclization with ammonia, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

7-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One

Key Differences :

  • Substituent Type : Bromine at position 7 vs. chlorine at position 5.
  • Molecular Weight : The brominated analogue has a molecular weight of 210.66 g/mol (calculated from the formula C₁₀H₁₁ClN₂O, though this conflicts with the name; a corrected formula would likely yield ~254 g/mol for Br substitution) .
  • Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic properties and reaction kinetics (e.g., slower nucleophilic substitution).

Applications : Brominated derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s suitability for palladium-catalyzed processes .

4-(Chloromethyl)-1,2-Dihydroisoquinolin-1-One

Key Differences :

  • Substituent Position and Type : A chloromethyl (-CH₂Cl) group at position 4 vs. a chlorine atom at position 5 and methyl at position 3.
  • Reactivity : The chloromethyl group introduces higher reactivity for nucleophilic substitution or elimination reactions compared to isolated chloro or methyl groups.

6-Bromo-7-Methoxy-1,2-Dihydroisoquinolin-1-One

Key Differences :

  • Substituents : Bromine at position 6 and methoxy (-OCH₃) at position 7 vs. chlorine and methyl in the target compound.

Applications : Methoxy groups are common in pharmaceuticals for modulating solubility and bioavailability .

5-Chloro-2-Methyl-4-Isothiazolin-3-One (Non-Isoquinolinone Analogue)

Key Differences :

  • Core Structure: Isothiazolinone (five-membered ring with S and N) vs. dihydroisoquinolinone (fused bicyclic system with N and O).
  • Applications: Isothiazolinones are widely used as biocides, whereas isoquinolinones are more common in drug discovery .

Data Table: Comparative Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
5-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one* C₁₀H₈ClNO ~195.6 (estimated) 5-Cl, 3-CH₃ Drug discovery, materials
7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one C₁₀H₈BrNO 254.09 (estimated) 7-Br, 3-CH₃ Cross-coupling reactions
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one C₁₀H₈ClNO 193.63 (estimated) 4-CH₂Cl Synthetic intermediates
6-Bromo-7-methoxy-1,2-dihydroisoquinolin-1-one C₁₀H₈BrNO₂ 270.09 (estimated) 6-Br, 7-OCH₃ Pharmaceuticals

*Estimated based on structural similarity to .

Research Findings and Implications

Halogen Effects : Chlorine’s smaller size and higher electronegativity compared to bromine may enhance binding affinity in target proteins due to stronger dipole interactions .

Substituent Position: The 5-chloro substitution in the target compound vs.

Safety Profiles : Chloromethyl derivatives () require stringent handling protocols compared to isolated chloro or methyl groups due to alkylation risks .

Biological Activity

5-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_10ClN and a molecular weight of approximately 195.65 g/mol. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position on the isoquinoline ring contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, leading to cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Properties

The compound has also shown promising anticancer activity in vitro. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF7) and colon adenocarcinoma (HT29) cells. The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µM)
MCF715
HT2920

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Receptor Modulation : It may interact with receptors involved in cell signaling pathways, modulating their activity to promote apoptosis in cancer cells .
  • Structural Activity Relationship (SAR) : The chlorine and methyl substitutions are crucial for enhancing the binding affinity to target enzymes or receptors, significantly influencing its biological efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of isoquinoline compounds, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to other derivatives tested .

Cytotoxic Evaluation in Cancer Research

In another study focusing on anticancer properties, researchers synthesized several analogs of isoquinoline derivatives. Among these, this compound was highlighted for its significant cytotoxic effect against MCF7 cells with an IC50 value that positioned it as a potential lead compound for further development .

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